molecular formula C7H7BrN2O4S B1463096 Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate CAS No. 1060795-14-3

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

Cat. No.: B1463096
CAS No.: 1060795-14-3
M. Wt: 295.11 g/mol
InChI Key: IQAFWUQJFVDYTK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methylsulfonyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylsulfonyl group. One common method includes the reaction of 5-bromo-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrimidines with various functional groups.
  • Sulfone or sulfide derivatives depending on the oxidation state of the methylsulfonyl group.

Scientific Research Applications

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of bromine and methylsulfonyl groups on the pyrimidine ring. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 5-bromo-2-methylsulfonylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAFWUQJFVDYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670604
Record name Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060795-14-3
Record name Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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